molecular formula C25H18N2O3S B11392359 6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide

6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11392359
M. Wt: 426.5 g/mol
InChI Key: ABCAOAJDBIVZKA-UHFFFAOYSA-N
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Description

6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biological processes . For instance, it may inhibit cyclo-oxygenase (COX) enzymes, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide apart is its unique combination of benzothiazole and chromene structures, which confer distinct biological activities and chemical properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H18N2O3S

Molecular Weight

426.5 g/mol

IUPAC Name

6-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H18N2O3S/c1-14-4-10-21-18(11-14)20(28)13-22(30-21)24(29)26-17-7-5-16(6-8-17)25-27-19-9-3-15(2)12-23(19)31-25/h3-13H,1-2H3,(H,26,29)

InChI Key

ABCAOAJDBIVZKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C

Origin of Product

United States

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